3-Chloro-2-iodobut-2-en-1-ol
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Overview
Description
3-Chloro-2-iodobut-2-en-1-ol is an organic compound with the molecular formula C4H6ClIO It is a halogenated alcohol that contains both chlorine and iodine atoms attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-iodobut-2-en-1-ol can be achieved through several methods. One common approach involves the halogenation of but-2-en-1-ol. The process typically includes the following steps:
Halogenation: The starting material, but-2-en-1-ol, is treated with a halogenating agent such as iodine monochloride (ICl) or a combination of chlorine and iodine under controlled conditions. This reaction introduces both chlorine and iodine atoms into the molecule.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-iodobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The halogen atoms can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace halogen atoms.
Major Products Formed
Oxidation: Formation of 3-Chloro-2-iodobut-2-en-1-one.
Reduction: Formation of but-2-en-1-ol or butane derivatives.
Substitution: Formation of azido or cyano derivatives of but-2-en-1-ol.
Scientific Research Applications
3-Chloro-2-iodobut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic pathways.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-iodobut-2-en-1-ol involves its reactivity with various molecular targets. The presence of both chlorine and iodine atoms allows it to participate in halogen bonding and other interactions with biological molecules. These interactions can influence molecular pathways and processes, making it a useful tool in research and development.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-buten-1-ol: Similar structure but lacks the iodine atom.
2-Iodo-3-chlorobut-2-en-1-ol: Similar structure with different positioning of halogen atoms.
3-Bromo-2-iodobut-2-en-1-ol: Contains bromine instead of chlorine.
Uniqueness
3-Chloro-2-iodobut-2-en-1-ol is unique due to the presence of both chlorine and iodine atoms, which imparts distinct reactivity and properties compared to its analogs. This dual halogenation allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
647033-12-3 |
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Molecular Formula |
C4H6ClIO |
Molecular Weight |
232.45 g/mol |
IUPAC Name |
3-chloro-2-iodobut-2-en-1-ol |
InChI |
InChI=1S/C4H6ClIO/c1-3(5)4(6)2-7/h7H,2H2,1H3 |
InChI Key |
KUPSUUBCZYZDON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CO)I)Cl |
Origin of Product |
United States |
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